molecular formula C17H14N2O2 B188562 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 20224-09-3

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B188562
CAS RN: 20224-09-3
M. Wt: 278.3 g/mol
InChI Key: QSCCDAGMEXKGHL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has also been reported to interact with certain enzymes and proteins, leading to the inhibition of their activity.

Biochemical And Physiological Effects

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is its broad range of biological activities, making it a versatile compound for scientific research. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for cancer therapy. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets, which can aid in the development of more effective therapeutic strategies.

Synthesis Methods

The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one can be achieved through various methods. One of the commonly used methods involves the condensation reaction between 1,2-diaminobenzene and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated and refluxed for several hours, followed by the addition of propenone and further heating to obtain the desired product.

Scientific Research Applications

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

CAS RN

20224-09-3

Product Name

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

(E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+

InChI Key

QSCCDAGMEXKGHL-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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